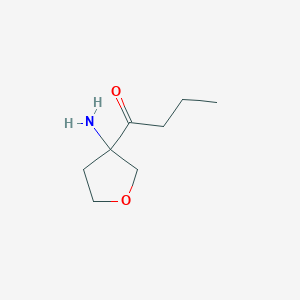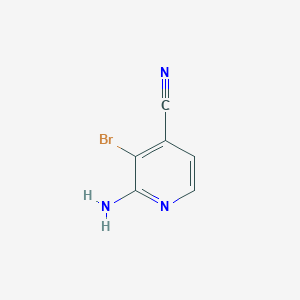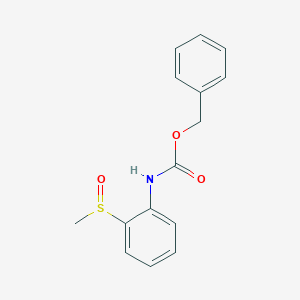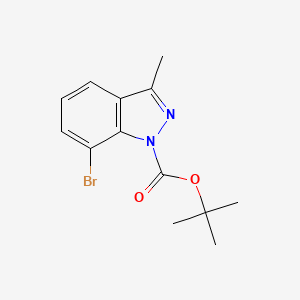![molecular formula C7H11N5O2 B13152249 [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea](/img/structure/B13152249.png)
[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea is a synthetic organic compound with the molecular formula C7H11N5O2 and a molecular weight of 197.19 g/mol It features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea typically involves the reaction of 4-amino-1H-pyrazole with a suitable acylating agent, such as propanoyl chloride, under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then treated with urea to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications .
Mechanism of Action
The mechanism of action of [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1H-pyrazole: A simpler compound with similar structural features.
2-(4-Amino-1H-pyrazol-1-yl)ethanol: Another derivative with an ethanol group instead of a propanoyl group.
Uniqueness
[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with various targets makes it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C7H11N5O2 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-carbamoylpropanamide |
InChI |
InChI=1S/C7H11N5O2/c1-4(6(13)11-7(9)14)12-3-5(8)2-10-12/h2-4H,8H2,1H3,(H3,9,11,13,14) |
InChI Key |
RVMWXDFQMUOOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(=O)N)N1C=C(C=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B13152194.png)
![4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13152198.png)

![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)


![5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B13152225.png)


